molecular formula C17H18O3 B14421224 (1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- CAS No. 85045-55-2

(1,1'-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)-

Cat. No.: B14421224
CAS No.: 85045-55-2
M. Wt: 270.32 g/mol
InChI Key: ZNPAJPOVURPJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is a complex organic compound with significant applications in various fields. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and an acetic acid moiety attached to one of the benzene rings. The presence of an alpha-(1-hydroxy-1-methylethyl) group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- typically involves several steps. One common method includes the Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by the introduction of the alpha-(1-hydroxy-1-methylethyl) group through a Grignard reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. Researchers have explored its interactions with enzymes and receptors, aiming to develop new pharmaceuticals and therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. The biphenyl structure is known to interact with biological targets, making it a valuable scaffold for drug development.

Industry

Industrially, (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-acetic acid: Lacks the alpha-(1-hydroxy-1-methylethyl) group, resulting in different chemical properties and reactivity.

    4-Phenylbutyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

    2-Phenylpropionic acid: Contains a propionic acid group, leading to different biological activities.

Uniqueness

The presence of the alpha-(1-hydroxy-1-methylethyl) group in (1,1’-Biphenyl)-4-acetic acid, alpha-(1-hydroxy-1-methylethyl)-, (+)- imparts unique chemical properties, such as increased hydrophilicity and reactivity

Properties

CAS No.

85045-55-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C17H18O3/c1-17(2,20)15(16(18)19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,20H,1-2H3,(H,18,19)

InChI Key

ZNPAJPOVURPJFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.